

Cell passage number and its effect on SUN B8155 response

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Compound of Interest

Compound Name: SUN B8155

Cat. No.: B1139409

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SUN B8155 Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions regarding the **SUN B8155** cell line, with a specific focus on how cell passage number can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My SUN B8155 cells are showing a diminished response to our agonist. What could be the cause?

A significant decrease in the cellular response of **SUN B8155** cells is often linked to a high passage number.^{[1][2][3]} Continuous subculturing can lead to phenotypic and genotypic drift, altering the characteristics of the cell line from the original stock.^[1] This can manifest as changes in protein expression, such as the downregulation of key receptors, or alterations in signaling pathways.^{[1][2]}

Troubleshooting Steps:

- **Check Passage Number:** Verify the passage number of the cells currently in use. For **SUN B8155**, we recommend keeping cultures below passage 25 for all critical experiments.
- **Thaw a New Vial:** Discard the high-passage culture and thaw a fresh, low-passage vial from your master cell bank.

- Cell Line Authentication: If the issue persists, authenticate your cell line using Short Tandem Repeat (STR) analysis to rule out cross-contamination.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q2: What is the recommended maximum passage number for SUN B8155 cells?

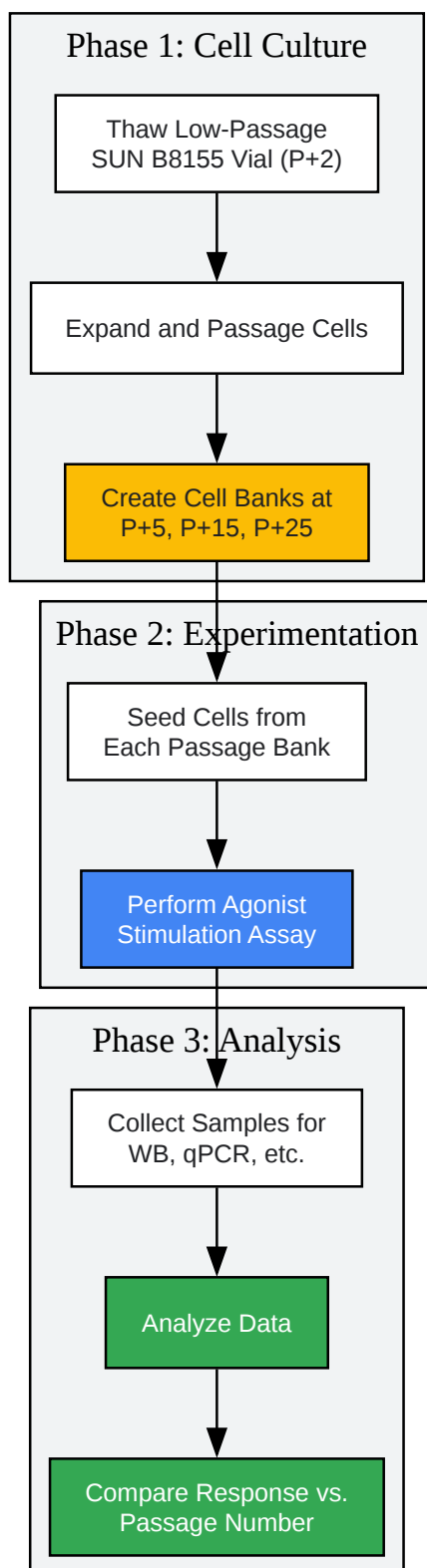
For consistent and reproducible results, it is strongly recommended to use **SUN B8155** cells for no more than 15-20 passages after thawing a new vial. A passage level considered "high" for one cell line may not cause significant effects in another; therefore, it is crucial to establish a working passage range for your specific experiments.[\[1\]](#)[\[2\]](#) Exceeding this range can lead to the issues detailed in this guide.

Q3: How can I determine if the passage number is affecting my experimental results?

To empirically determine the functional passage limit for your specific assay, we recommend performing a side-by-side comparison.

Experimental Workflow:

- Culture **SUN B8155** cells from a single thawed vial and continue to passage them.
- At different passage numbers (e.g., P+5, P+15, P+25), perform your standard agonist stimulation experiment.
- Analyze key readouts, such as target protein phosphorylation (Western Blot) or downstream gene expression (RT-qPCR).
- Compare the results across passage numbers to identify when a significant deviation in response occurs.



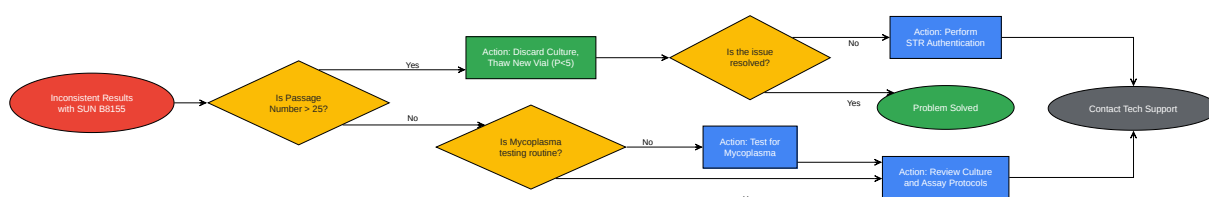
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Caption: Workflow for testing passage number effects.

Troubleshooting Guide

Issue: Inconsistent or non-reproducible results between experiments.

This is a common problem in cell culture and can often be traced back to passage number or other culture variables.^{[7][8]}



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Caption: Troubleshooting logic for inconsistent results.

Data on Passage Number Effects

High passage numbers can lead to a decrease in the expression of the SUN-Receptor, which is critical for the cellular response to Agonist-S. This results in reduced downstream signaling.

Table 1: Effect of Passage Number on SUN-Receptor Expression and Signaling

Passage Number	Relative SUN-Receptor mRNA Expression (Fold Change)	p-SUN-Kinase Level (Relative to P+5)
P+5	1.00	100%
P+15	0.82	85%
P+25	0.45	41%
P+35	0.15	12%

Table 2: Agonist-S EC50 Shift with Increasing Passage Number

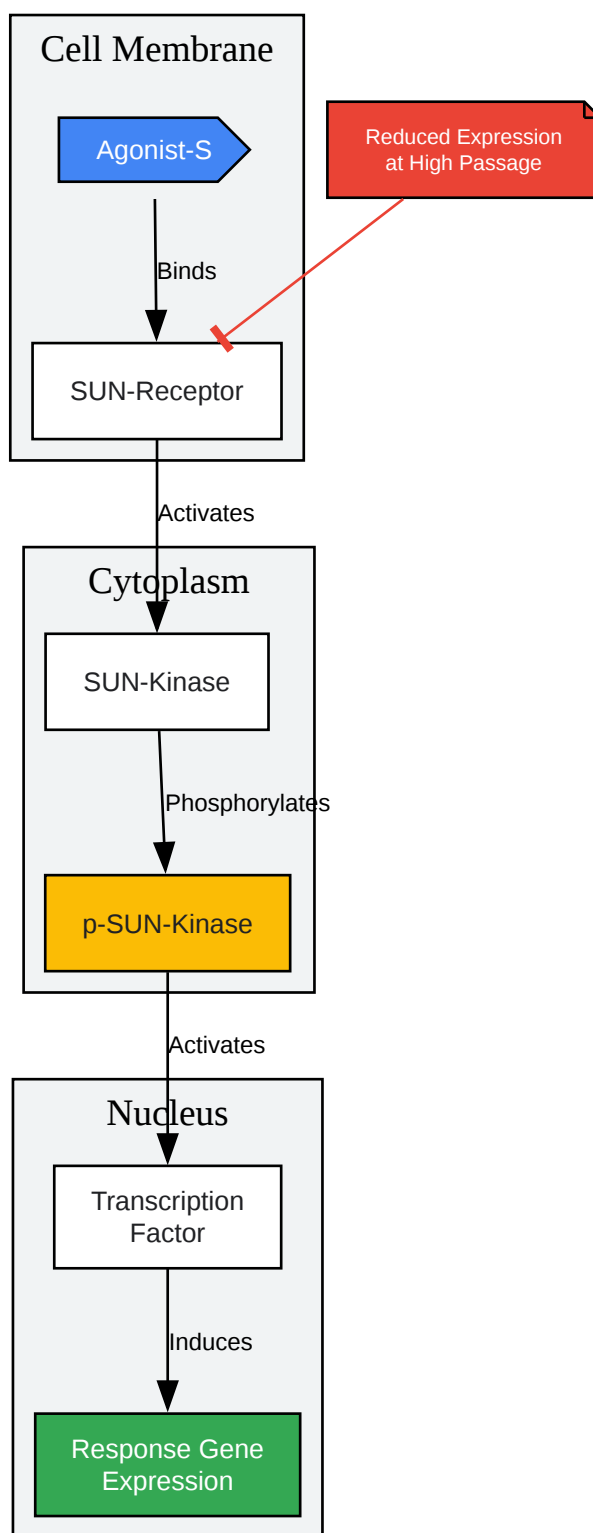
Passage Number	EC50 of Agonist-S (nM)
P+5	1.2
P+15	5.8
P+25	25.1
P+35	>100

This data illustrates a clear trend: as passage number increases, receptor expression declines, downstream signaling is impaired, and the cells become less sensitive to the agonist.

Signaling Pathway and Experimental Protocols

SUN B8155 Signaling Pathway

The canonical response in **SUN B8155** cells is initiated by Agonist-S binding to the SUN-Receptor, a G-protein coupled receptor. This activates SUN-Kinase, leading to the transcription of response genes. High passage numbers can decrease the abundance of the SUN-Receptor, dampening the entire cascade.



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Caption: Agonist-S signaling pathway in **SUN B8155** cells.

Protocol: Western Blot for p-SUN-Kinase

This protocol is for detecting phosphorylated SUN-Kinase following agonist stimulation.

- Cell Lysis:
 - Plate **SUN B8155** cells and grow to 80-90% confluency.
 - Stimulate with Agonist-S for the desired time.
 - Wash cells with ice-cold PBS and add 1X RIPA lysis buffer with protease and phosphatase inhibitors.[\[9\]](#)
 - Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[\[9\]](#)
 - Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[\[9\]](#)
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Gel Electrophoresis:
 - Load 20-30 µg of protein per lane on an SDS-PAGE gel.[\[9\]](#)
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a PVDF or nitrocellulose membrane.
- Immunodetection:
 - Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.[\[10\]](#)
 - Incubate with primary antibody (e.g., anti-p-SUN-Kinase) overnight at 4°C.[\[10\]](#)
 - Wash the membrane three times with TBST.[\[10\]](#)

- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
[11]
- Wash three times with TBST.
- Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

Protocol: RT-qPCR for SUN-Receptor mRNA

This protocol quantifies the relative expression of SUN-Receptor mRNA.

- RNA Extraction:
 - Harvest **SUN B8155** cells from different passage numbers.
 - Extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
- cDNA Synthesis:
 - Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[12]
- qPCR Reaction:
 - Set up the qPCR reaction in triplicate for each sample. A typical 20 µL reaction includes: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.[13]
 - Use primers specific for the SUN-Receptor gene and a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Data Analysis:
 - Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression relative to the lowest passage number sample.[14]

Protocol: Cell Viability (MTT) Assay

This assay measures cell metabolic activity, which can be an indicator of cell viability and proliferation.^[15]

- Cell Seeding:
 - Seed **SUN B8155** cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.^[16]
- Treatment:
 - Treat cells with your compound of interest for the desired duration.
- MTT Incubation:
 - Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.^{[16][17]}
 - Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.^{[17][18]}
- Solubilization:
 - Carefully remove the media and add 100-150 μ L of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well.^{[16][19]}
 - Mix thoroughly on an orbital shaker to dissolve the crystals.^[19]
- Absorbance Reading:
 - Measure the absorbance at 570 nm using a microplate reader.^{[16][19]} The intensity of the purple color is proportional to the number of viable cells.^[17]

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